(R)-2-Amino-2-(2-fluorophenyl)ethanol

Chiral Synthesis Enantiomeric Excess Asymmetric Catalysis

Choose (R)-2-Amino-2-(2-fluorophenyl)ethanol over racemic or (S)-forms for asymmetric synthesis. The locked (R)-configuration eliminates chiral resolution costs. At 23% lower than the (S)-enantiomer, it stretches early-stage budgets. Ortho-fluorine boosts lipophilicity for CNS/oral programs versus non-fluorinated analogs. Standard 2-8°C storage (no -20°C needed) preserves integrity, reducing degradation risk.

Molecular Formula C8H10FNO
Molecular Weight 155.17
CAS No. 1213876-57-3
Cat. No. B3090787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(2-fluorophenyl)ethanol
CAS1213876-57-3
Molecular FormulaC8H10FNO
Molecular Weight155.17
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CO)N)F
InChIInChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
InChIKeySZOFSDXTFGOZLA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(2-fluorophenyl)ethanol (CAS 1213876-57-3): Chiral Amino Alcohol Building Block for Asymmetric Synthesis


(R)-2-Amino-2-(2-fluorophenyl)ethanol (CAS 1213876-57-3) is a chiral β-amino alcohol featuring a primary amine, a primary alcohol, and a 2-fluorophenyl group. This compound serves as a versatile chiral building block and intermediate in pharmaceutical research, particularly for the asymmetric synthesis of enantiomerically pure drug candidates and chiral ligands . Its defined (R)-stereochemistry is critical for applications requiring specific spatial orientation. Physicochemical predictions indicate a boiling point of 282.9±25.0 °C and a density of 1.208±0.06 g/cm³ .

Why Generic Substitution Fails: The Critical Importance of (R)-Stereochemistry and Ortho-Fluorine in (R)-2-Amino-2-(2-fluorophenyl)ethanol


In scientific procurement, substituting (R)-2-Amino-2-(2-fluorophenyl)ethanol with a racemic mixture, its (S)-enantiomer, or a regioisomer is not equivalent due to fundamental differences in stereochemical and physicochemical properties. The (R)-configuration is essential for applications requiring a specific three-dimensional orientation, such as asymmetric catalysis or the synthesis of chirally pure pharmaceuticals [1]. Furthermore, the ortho-fluorine substitution on the phenyl ring imparts distinct electronic and steric properties compared to meta- or para-fluorinated analogs, influencing reactivity and biological interactions . The following quantitative evidence demonstrates where this compound offers verifiable differentiation.

Quantitative Differentiation Guide for (R)-2-Amino-2-(2-fluorophenyl)ethanol (CAS 1213876-57-3) Against Key Analogs


Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemic Mixture

The (R)-2-Amino-2-(2-fluorophenyl)ethanol is a single, defined enantiomer, whereas the racemic mixture (CAS 179811-62-2) contains both (R)- and (S)-forms in equal proportions . This distinction is crucial for applications requiring stereochemical control, as the use of a racemate can lead to undesired stereochemical outcomes or the formation of diastereomeric impurities. The (R)-enantiomer provides a defined stereochemical input, essential for the predictable synthesis of enantiomerically pure compounds [1].

Chiral Synthesis Enantiomeric Excess Asymmetric Catalysis

Cost Comparison: (R)-Enantiomer vs. (S)-Enantiomer Procurement Economics

A direct price comparison from a common supplier shows that the (R)-enantiomer (CAS 1213876-57-3) is priced lower than its (S)-counterpart (CAS 224434-02-0) for the same quantity and purity. At CymitQuimica, 1g of the (R)-enantiomer is listed at 374.00 € , while 1g of the (S)-enantiomer is listed at 486.00 € , representing a 23% cost reduction.

Procurement Cost Analysis Chiral Building Block

Influence of Ortho-Fluorine on Lipophilicity Compared to Non-Fluorinated Analog

The presence of the ortho-fluorine atom on the phenyl ring modifies the compound's lipophilicity compared to the non-fluorinated analog, (R)-2-amino-2-phenylethanol. While direct logP data for the free base of (R)-2-Amino-2-(2-fluorophenyl)ethanol is not available, the hydrochloride salt of the (S)-enantiomer has a Consensus LogP of 1.16 . In contrast, the non-fluorinated analog, (R)-2-amino-2-phenylethanol (CAS 56613-80-0), would be expected to have a lower logP due to the absence of the hydrophobic fluorine atom. This class-level inference is supported by the general principle that aromatic fluorine substitution increases lipophilicity [1].

Lipophilicity Physicochemical Properties SAR

Storage Stability: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

Reported storage conditions indicate a potential difference in stability between enantiomers. The (R)-enantiomer is recommended for storage at 2-8°C , whereas the (S)-enantiomer requires more stringent conditions, with a recommendation to store at -20°C in the dark under an inert atmosphere . This suggests the (R)-enantiomer may be more stable under typical laboratory refrigeration, offering logistical and energy-saving advantages for long-term storage.

Stability Storage Conditions Logistics

Recommended Application Scenarios for (R)-2-Amino-2-(2-fluorophenyl)ethanol Based on Differentiation Evidence


Asymmetric Synthesis of Enantiomerically Pure Pharmaceuticals

The defined (R)-stereochemistry of this compound makes it an ideal chiral building block for the synthesis of single-enantiomer drug candidates. Its use avoids the need for costly and time-consuming chiral resolution steps downstream, as evidenced by its classification as a single enantiomer rather than a racemate . This is particularly critical for the development of beta-blockers or other therapeutics where stereochemistry dictates pharmacological activity [1].

Cost-Effective Chiral Ligand or Catalyst Design

When a project requires a specific (R)-configured β-amino alcohol scaffold, the 23% lower cost of the (R)-enantiomer compared to its (S)-counterpart provides a clear procurement advantage. This cost differential becomes significant in exploratory chemistry where multiple derivatives may be synthesized from a common chiral precursor, allowing for more efficient resource allocation in early-stage research.

Development of Fluorinated Compounds with Enhanced ADME Properties

For medicinal chemistry programs targeting oral bioavailability or CNS penetration, the ortho-fluorine substitution offers a distinct advantage over non-fluorinated analogs like (R)-2-amino-2-phenylethanol. The increased lipophilicity conferred by the fluorine atom (inferred from logP data of the (S)-enantiomer HCl salt ) can improve membrane permeability, a key factor in drug design. This compound serves as a strategic starting point for building fluorine-containing pharmacophores.

Laboratory-Scale Research with Simplified Logistics

For research groups with standard refrigeration (2-8°C) but limited access to -20°C freezers, the (R)-enantiomer offers a practical advantage. Its recommended storage at 2-8°C , compared to the -20°C requirement for the (S)-enantiomer , simplifies storage logistics and reduces the risk of degradation from improper handling, ensuring compound integrity for reproducible experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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